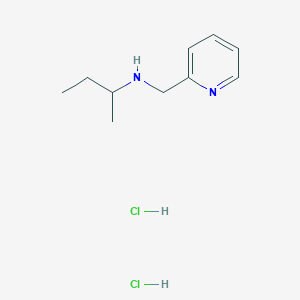

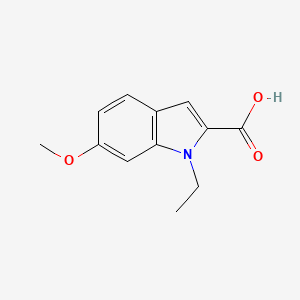

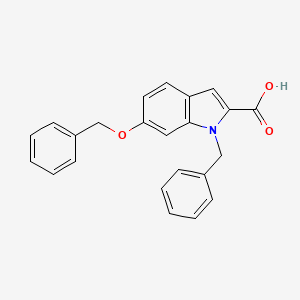

1-Ethyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography , NMR spectroscopy, and computational chemistry are often used to determine molecular structure.Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying the reactivity of the compound, the types of reactions it undergoes, and the products formed from these reactions .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Spectroscopic properties (UV-Vis, IR, NMR, MS) may also be analyzed .Aplicaciones Científicas De Investigación

EPICA has been studied extensively in recent years due to its potential applications in a variety of fields, such as medicine, biochemistry, and pharmacology. In medicine, EPICA has been used as an intermediate in the synthesis of a variety of pharmaceuticals, such as anticonvulsants, anti-inflammatory drugs, and antifungal agents. In biochemistry, EPICA has been used as a building block for the synthesis of a variety of compounds, including chiral amines, peptides, and cyclic peptides. In pharmacology, EPICA has been used as a substrate for the synthesis of a variety of compounds, such as prodrugs and drug delivery systems.

Mecanismo De Acción

Target of Action

It’s known that indole derivatives bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . For instance, some indole derivatives have been reported to inhibit the strand transfer of integrase, a key enzyme in the life cycle of HIV-1 .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The biological activities of indole derivatives suggest that they may have favorable adme properties .

Result of Action

Indole derivatives have been reported to exhibit various biological activities . For instance, some indole derivatives have been found to inhibit the effect of integrase, with IC50 values in the micromolar range .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using EPICA for lab experiments include its low cost, ease of synthesis, and its ability to be used as a building block for a variety of compounds. The main limitation of using EPICA for lab experiments is the lack of information regarding its mechanism of action and its biochemical and physiological effects.

Direcciones Futuras

Future research involving EPICA should focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, further research should be conducted to determine the potential applications of EPICA in medicine, biochemistry, and pharmacology. Finally, further research should be conducted to explore the potential of EPICA as a substrate for the synthesis of a variety of compounds, such as prodrugs and drug delivery systems.

Métodos De Síntesis

EPICA can be synthesized using a variety of methods, including the Wittig reaction, the Julia-Kocienski reaction, and the Vilsmeier-Haack reaction. The most common method is the Wittig reaction, which involves the use of a phosphonium salt as a nucleophile and a carbonyl compound as an electrophile. The reaction proceeds through a series of steps that result in the formation of a carbonyl carbon-phosphorus double bond, which is then hydrolyzed to form the desired product.

Análisis Bioquímico

Biochemical Properties

They have been used as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase agents, etc .

Cellular Effects

Indole derivatives have been reported to have a broad spectrum of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Temporal Effects in Laboratory Settings

Indole derivatives have been synthesized and studied for their various biological activities .

Dosage Effects in Animal Models

Indole derivatives have been studied for their various biological activities .

Metabolic Pathways

Indole is a product of the degradation of tryptophan in higher plants .

Transport and Distribution

Indole derivatives have been found to bind with high affinity to multiple receptors .

Subcellular Localization

Indole derivatives have been found to bind with high affinity to multiple receptors .

Propiedades

IUPAC Name |

1-ethyl-6-propan-2-ylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-4-15-12-7-10(9(2)3)5-6-11(12)8-13(15)14(16)17/h5-9H,4H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJZUAMMZQCZPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=C1C=C(C=C2)C(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

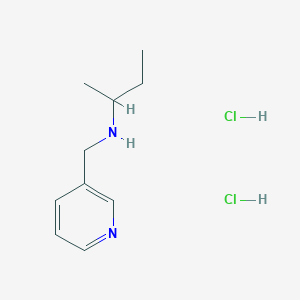

![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride](/img/structure/B6344275.png)

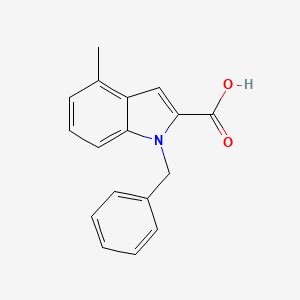

![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride](/img/structure/B6344283.png)

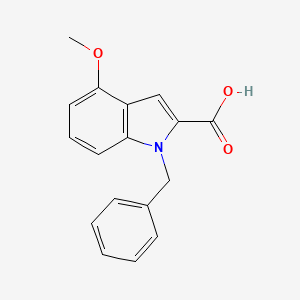

![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)

![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)